molecular formula C24H26N2O B1667916 Belarizine CAS No. 52395-99-0

Belarizine

Cat. No. B1667916
CAS RN: 52395-99-0
M. Wt: 358.5 g/mol
InChI Key: KBSZKZDILXBWMX-UHFFFAOYSA-N
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Description

Belarizine is a Vasodilator.

Scientific Research Applications

Scientific Research Applications of Belarizine

  • Kidney Transplantation and Immunotherapy

    • Belatacept, a drug structurally similar to this compound, has been extensively studied in the context of kidney transplantation. It is used as an immunosuppressive agent to prevent organ rejection. Clinical studies have demonstrated that belatacept-based immunosuppression is associated with improved renal function and patient survival rates compared to cyclosporine-based immunosuppression in kidney transplant recipients (Vincenti et al., 2016).
  • Antidiabetic Properties

    • Research on Belamcanda chinensis, which shares a phonetic similarity to this compound but is a different entity, shows its leaf extract (BCL) to have hypoglycemic effects in normal and STZ-induced diabetic rats. This suggests potential applications in diabetes treatment (Wu et al., 2011).
  • Effect on Glomerular Filtration Rate

    • In another study, belatacept showed superior renal function as measured by glomerular filtration rate (GFR) compared to cyclosporine in renal transplant recipients (Vincenti et al., 2010).
  • Long-Term Safety and Efficacy

    • The long-term safety and efficacy of belatacept have been studied, indicating its potential for primary maintenance immunosuppression. Over a 5-year period, it showed stable renal function and good safety in kidney transplant recipients (Vincenti et al., 2010).
  • Switching from Calcineurin Inhibitor-Based Regimens

    • A study explored the feasibility and safety of switching renal transplant patients from calcineurin inhibitor-based regimens to a belatacept-based regimen. This switch could potentially improve renal function in patients currently treated with calcineurin inhibitors (Rostaing et al., 2011).
  • Comparison with Cyclosporine A-Based Regimen

    • Belatacept-based regimens have been compared with a cyclosporine A-based regimen in kidney transplant recipients, with results favoring belatacept in terms of better renal function and an improved cardiovascular/metabolic risk profile (Larsen et al., 2010).

properties

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c27-23-13-11-20(12-14-23)19-25-15-17-26(18-16-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,27H,15-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSZKZDILXBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866256
Record name alpha-(4-(Diphenylmethyl)-1-piperazinyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52395-99-0
Record name Belarizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(4-(Diphenylmethyl)-1-piperazinyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4W7I532MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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